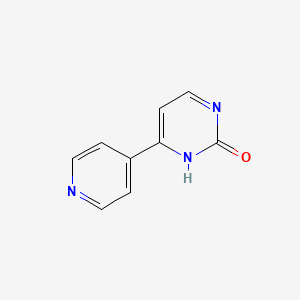

4-(Pyridin-4-yl)pyrimidin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-pyridin-4-yl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBJIACQDLVAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629493 | |

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208936-44-1 | |

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-4-yl)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to 4-(pyridin-4-yl)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a two-step process commencing with the readily available starting material, 4-acetylpyridine. The initial Claisen condensation to form a key β-ketoester intermediate, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is detailed. This is followed by a classical cyclocondensation reaction with urea to yield the target pyrimidin-2-ol. This guide presents detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and a general biological screening workflow to facilitate the practical application of this chemical synthesis in a research and development setting.

Introduction

Pyrimidine and pyridine moieties are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. The fusion of these two heterocyclic systems into a single molecule, such as this compound, offers a unique scaffold for the development of novel therapeutic agents. Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and potential applications in neurodegenerative diseases. This guide focuses on a robust and accessible synthetic pathway to this compound, providing researchers with the necessary information to produce this compound for further investigation.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of a 1,3-dicarbonyl intermediate, specifically a β-ketoester, via a Claisen condensation. The second step is the construction of the pyrimidin-2-ol ring through a cyclocondensation reaction with urea.

An alternative, more direct approach, involves the use of the commercially available 1-(pyridin-4-yl)butane-1,3-dione as the starting material for the cyclocondensation step.

Experimental Protocols

Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Intermediate 1)

This procedure outlines the synthesis of the key β-ketoester intermediate via a Claisen condensation reaction.

Materials:

-

Ethyl isonicotinate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, a mixture of ethyl isonicotinate and ethyl acetate is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is then stirred at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

-

After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to a pH of approximately 6-7.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 3-oxo-3-(pyridin-4-yl)propanoate.

-

Purification can be achieved by column chromatography on silica gel.

Synthesis of this compound (Target Compound)

This protocol describes the cyclocondensation of a 1,3-dicarbonyl compound with urea to form the final product.

Method A: From Ethyl 3-oxo-3-(pyridin-4-yl)propanoate

Materials:

-

Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Intermediate 1)

-

Urea

-

Sodium ethoxide or sodium hydroxide

-

Ethanol

Procedure:

-

To a solution of sodium ethoxide in ethanol, ethyl 3-oxo-3-(pyridin-4-yl)propanoate and urea are added.

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

The solid precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Method B: From 1-(Pyridin-4-yl)butane-1,3-dione

Materials:

-

1-(Pyridin-4-yl)butane-1,3-dione

-

Urea

-

Hydrochloric acid or another acid catalyst

-

Ethanol

Procedure:

-

A mixture of 1-(pyridin-4-yl)butane-1,3-dione, urea, and a catalytic amount of hydrochloric acid in ethanol is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The resulting solid is triturated with water or a mixture of ethanol and water to remove any remaining starting materials and inorganic salts.

-

The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

-

Recrystallization from a suitable solvent can be performed for further purification.

Data Presentation

Table 1: Summary of Starting Materials and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Acetylpyridine | C₇H₇NO | 121.14 | Starting Material |

| Ethyl Isonicotinate | C₈H₉NO₂ | 151.16 | Starting Material |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent/Solvent |

| 1-(Pyridin-4-yl)butane-1,3-dione | C₉H₉NO₂ | 163.17 | Intermediate |

| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | C₁₀H₁₁NO₃ | 193.20 | Intermediate |

| Urea | CH₄N₂O | 60.06 | Reagent |

Table 2: Typical Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Claisen Condensation | Sodium ethoxide, Ethyl acetate | Ethanol | 0 - Reflux | 4 - 12 | 60 - 80 |

| Cyclocondensation (from β-ketoester) | Urea, Sodium ethoxide | Ethanol | Reflux | 6 - 18 | 50 - 70 |

| Cyclocondensation (from β-diketone) | Urea, HCl (cat.) | Ethanol | Reflux | 8 - 24 | 70 - 90 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

General Experimental Workflow

Caption: A generalized workflow for chemical synthesis.

Potential Biological Screening Pathway

Caption: A general pathway for biological screening of novel compounds.

Conclusion

This technical guide outlines a clear and reproducible synthetic strategy for the preparation of this compound. The detailed protocols and tabulated data provide a solid foundation for researchers to synthesize this compound for further investigation into its potential biological activities. The modularity of the synthesis allows for the potential generation of analogs by varying the starting materials, opening avenues for structure-activity relationship studies and the development of new chemical entities for drug discovery programs.

An In-depth Technical Guide on the Physicochemical Properties of 4-(Pyridin-4-yl)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Pyridin-4-yl)pyrimidin-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information on closely related analogs and general principles of pyridinyl-pyrimidine chemistry to offer a predictive and practical resource. A significant focus is placed on the inherent tautomerism of this compound, a critical factor influencing its behavior in experimental and biological systems.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential as a drug candidate. The inherent tautomerism between the ol and the corresponding one form (4-(Pyridin-4-yl)pyrimidin-2(1H)-one) can significantly influence these properties. The data presented below is a combination of computed values for related structures and experimentally derived data for analogous compounds.

| Property | Value | Source/Method | Notes |

| Molecular Formula | C9H7N3O | - | - |

| Molecular Weight | 173.17 g/mol | - | - |

| Tautomerism | Exists in equilibrium between the pyridin-2-ol and pyrimidin-2(1H)-one forms.[1][2] | In solution and the solid state, factors like solvent polarity and intermolecular hydrogen bonding can favor one tautomer over the other.[1][2] | The presence of both tautomers can lead to duplicate signals in NMR spectra.[1] |

| Melting Point | Not available for the target compound. Related 2-(pyridin-2-yl) pyrimidine derivatives exhibit melting points in the range of 224-315 °C.[3] | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus. | High melting points are indicative of stable crystal lattice structures. |

| Solubility | The choice of solvent is critical due to tautomerism.[4] Polar solvents like DMSO-d₆ or D₂O are likely to favor the pyridin-4(1H)-one form.[1] | Solvent screening. | Solubility issues are a common challenge for this class of compounds.[4] |

| pKa | Not available. | Potentiometric titration or computational prediction. | The pyridinolic proton and the pyridinic nitrogen will have distinct pKa values, influencing ionization state at physiological pH. |

| LogP | Not available. | HPLC, shake-flask method, or computational prediction. | The LogP will be influenced by the dominant tautomeric form. |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following methodologies are based on established procedures for the synthesis of related pyridinyl-pyrimidine derivatives.[3][5][6]

General Synthesis of Pyridinyl-Pyrimidine Derivatives

This protocol describes a common synthetic route involving the condensation of a pyridine-containing precursor with a pyrimidine precursor.

Reagents and Conditions:

-

Appropriate pyridine and pyrimidine precursors

-

Solvent (e.g., Methanol, CH2Cl2)

-

Base (e.g., Triethylamine (TEA)) or acid catalyst (e.g., Trifluoroacetic acid (TFA))

-

Reaction conditions: Reflux or room temperature, depending on the specific precursors.[5]

Procedure:

-

Dissolve the pyridine precursor in the chosen solvent.

-

Add the pyrimidine precursor and the catalyst (base or acid).

-

Stir the reaction mixture at the appropriate temperature for a specified time (e.g., 20 hours).[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.[5]

Characterization by NMR Spectroscopy

Due to the tautomeric nature of this compound, NMR spectroscopy is a crucial tool for its characterization.[1]

Procedure:

-

Prepare a sample of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire 1H and 13C NMR spectra.

-

Analyze the spectra for the presence of two distinct sets of peaks, which would indicate the presence of both tautomers in solution.[1]

-

The ratio of the tautomers can be determined by integrating the corresponding peaks in the 1H NMR spectrum.[1]

-

To ensure consistent and comparable results, use the same deuterated solvent and sample concentration for all NMR analyses.[1]

Logical and Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, taking into account its tautomeric properties.

Caption: Workflow for synthesis, characterization, and property analysis.

This guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is necessary to fully elucidate its physicochemical profile and biological activity. The potential for this compound and its analogs in various therapeutic areas, including as kinase inhibitors and anti-inflammatory agents, warrants continued research and development.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 8. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(Pyridin-4-yl)pyrimidin-2-ol (CAS No. 208936-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-(Pyridin-4-yl)pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, a plausible synthetic route, and expected physicochemical and spectroscopic properties. A significant focus is placed on its potential biological activity, particularly as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator in numerous physiological and pathological processes. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Properties

This compound is a bi-heterocyclic molecule featuring a pyrimidine ring substituted with a pyridine ring. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-(4-Pyridinyl)-2-pyrimidinol |

| CAS Number | 208936-44-1 |

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol |

| Appearance | Expected to be a solid at room temperature |

Note: Some properties are predicted based on the chemical structure and data from similar compounds.

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

A common and effective method for the synthesis of 4-substituted pyrimidin-2-ols involves the condensation of a β-dicarbonyl compound or its equivalent with urea or a related amidine. In this case, a plausible route would involve the reaction of a 3-(pyridin-4-yl)-3-oxopropanal derivative with urea.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Preparation of the Enaminone: The key intermediate, 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, can be synthesized by reacting 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is typically heated, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated, for instance, by removal of the solvent under reduced pressure.

-

Cyclocondensation: The enaminone is then dissolved in a suitable solvent, such as ethanol. To this solution, a base like sodium ethoxide is added, followed by the addition of urea.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed. The residue is then neutralized with an acid (e.g., acetic acid or dilute HCl), leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and then purified, for example, by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data (based on analogous structures):

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine and pyrimidine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the hydroxyl group. Aromatic protons are expected in the δ 7.0-9.0 ppm range. The hydroxyl proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C2 of the pyrimidine ring) would likely appear at a downfield chemical shift (around δ 160-170 ppm). |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3400 cm⁻¹), N-H stretching (if tautomerism to the pyrimidone form occurs), C=N and C=C stretching in the aromatic rings (~1500-1650 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (173.17 g/mol ). |

Biological Activity and Mechanism of Action

Derivatives of pyridine and pyrimidine are known to exhibit a wide range of biological activities, and they are common scaffolds in medicinal chemistry.[1] A significant area of interest for compounds with the 4-(pyridin-4-yl)pyrimidine core is the inhibition of protein kinases, which are crucial regulators of cellular processes.

Inhibition of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[4][5] Small molecule inhibitors of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), are of great therapeutic interest. Several pyrimidine-based compounds have been identified as potent inhibitors of ALK5.[6][7][8]

While specific inhibitory concentration (IC₅₀) values for this compound against TGF-βRI are not publicly available, related pyrimidine derivatives have shown potent activity. For instance, certain pyrazole-substituted pyrimidines have demonstrated IC₅₀ values in the nanomolar range against ALK5.[9]

TGF-β Signaling Pathway and Inhibition:

Caption: Canonical TGF-β signaling pathway and the point of inhibition.

The canonical TGF-β signaling cascade is initiated by the binding of the TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI).[10] The activated TGF-βRI, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes. This compound and related compounds are hypothesized to act as ATP-competitive inhibitors of the TGF-βRI kinase domain, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.

Other Potential Biological Activities

The pyrimidine scaffold is a versatile pharmacophore, and its derivatives have been investigated for a multitude of other biological activities, including:

-

Anticancer Activity: As inhibitors of various other kinases such as Aurora kinase, EGFR, and VEGFR.[11][12][13]

-

Antimicrobial Activity: Some pyrimidine derivatives have shown efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Activity: By targeting enzymes involved in the inflammatory response.[14]

-

VLA-4 Antagonism: Certain N-(pyrimidin-4-yl)phenylalanine derivatives have been explored as antagonists of Very Late Antigen-4 (VLA-4), which is involved in cell adhesion and inflammation.[15]

Experimental Workflow for Biological Evaluation

To assess the biological activity of this compound, a structured experimental workflow is recommended.

Caption: Workflow for the biological evaluation of this compound.

Detailed Methodologies:

-

In vitro Kinase Assay: The direct inhibitory effect of the compound on the target kinase (e.g., TGF-βRI) is determined. This is often done using a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

-

Cell-Based Signaling Assay: To confirm that the compound can penetrate cells and inhibit the target in a cellular context, assays that measure the downstream effects of kinase inhibition are performed. For TGF-βRI inhibition, this would typically involve measuring the levels of phosphorylated SMAD2/3 in cells treated with TGF-β and the inhibitor, often using techniques like Western blotting or ELISA.

-

Cellular Phenotypic Assays: The effect of the compound on cellular behavior is then assessed. Depending on the therapeutic goal, this could involve assays for cell proliferation, migration, invasion, or apoptosis.

-

In vivo Disease Models: Promising compounds are then evaluated in animal models of the target disease (e.g., a mouse model of fibrosis or a xenograft model of cancer) to assess their efficacy and pharmacokinetic properties.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as an inhibitor of the TGF-β signaling pathway. Its synthesis is achievable through established chemical methods, and its biological activity can be systematically evaluated using a combination of in vitro and in vivo assays. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential. This technical guide provides a solid foundation for researchers to initiate or advance their investigations into this intriguing class of molecules.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. TGF-β signaling in health and disease | UCSF Cardiovascular Research Institute (CVRI) [cvri.ucsf.edu]

- 6. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TGF-b RI Kinase Inhibitor IV [sigmaaldrich.com]

- 10. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of the 4-(Pyridin-4-yl)pyrimidin-2-ol Scaffold: A Technical Overview for Drug Discovery Professionals

Introduction

The pyridinylpyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide explores the potential biological significance of 4-(Pyridin-4-yl)pyrimidin-2-ol by examining the activities of its close structural analogs and related pyridine-pyrimidine derivatives. While direct experimental data for this specific molecule is not extensively available in the public domain, the existing literature on analogous compounds provides a strong foundation for predicting its potential therapeutic applications, primarily in oncology, but also in antimicrobial and other therapeutic areas. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the exploration and development of novel therapeutics based on this chemical core.

Potential Therapeutic Applications

Derivatives of the pyridinylpyrimidine core have demonstrated significant activity in several key areas of therapeutic interest. The primary focus of existing research has been on their potential as anticancer agents, with demonstrated efficacy against a variety of cancer cell lines and molecular targets.

Anticancer Activity

The pyridinylpyrimidine scaffold has been a fruitful starting point for the development of potent anticancer agents. Research has shown that derivatives can exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as by inducing apoptosis.

One notable example is the derivative 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) , which has shown significant cytotoxicity against MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 μM.[1] Further in vivo studies demonstrated its ability to inhibit tumor development in Ehrlich ascites carcinoma (EAC) and solid tumor models.[1]

The anticancer activity of this class of compounds is often attributed to the inhibition of protein kinases that are critical for tumor growth and progression. Various pyridinylpyrimidine derivatives have been identified as inhibitors of:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of these receptors is a validated strategy in cancer therapy. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed and evaluated as dual EGFR/VEGFR-2 inhibitors.[2]

-

FMS-like Tyrosine Kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4): Dual inhibitors of FLT3 and CDK4 have been developed from 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives, showing low nanomolar inhibitory activities.[3]

-

Bcr-Abl: A series of pyridin-3-yl pyrimidines have been synthesized and shown to be potent inhibitors of the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.[4]

-

SHP2 (Src homology-2-containing protein tyrosine phosphatase 2): Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as novel allosteric inhibitors of SHP2, a critical node in multiple signaling pathways involved in cancer.[5]

The following diagram illustrates a generalized signaling pathway that can be targeted by pyridinylpyrimidine derivatives, highlighting the roles of EGFR, VEGFR-2, and SHP2.

Caption: Potential signaling pathways targeted by pyridinylpyrimidine derivatives.

Other Potential Biological Activities

Beyond oncology, the pyridinylpyrimidine scaffold has shown promise in other therapeutic areas:

-

Antimicrobial Activity: Various pyridine and pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]

-

Herbicidal Activity: Certain 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have demonstrated significant herbicidal activity, particularly against monocotyledonous plants.[7]

-

Microtubule Polymerization Inhibition: Pyridine-pyrimidine amides have been identified as inhibitors of microtubule polymerization, a mechanism with applications in cancer therapy.[8]

-

VLA-4 Integrin Antagonism: N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives have been developed as antagonists of VLA-4 integrin, which is involved in inflammatory processes.[9]

-

Neuroprotective Effects: A pyrimidine derivative, (E)-N-[4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1-(furan-2-yl)methanimine (BN5), has shown potential in an in vivo zebrafish model of Alzheimer's disease.[10]

-

Anti-fibrotic Activity: A series of 2-(pyridin-2-yl) pyrimidine derivatives have been evaluated for their anti-fibrotic activities against hepatic stellate cells.[11]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various pyridinylpyrimidine derivatives from the cited literature.

Table 1: Anticancer Activity of Pyridinylpyrimidine Derivatives

| Compound/Derivative Class | Cell Line(s) | IC50/Activity | Target(s) | Reference |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 | 1.95 μM | - | [1] |

| 4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | HepG-2, MCF-7 | Superior anticancer activities | EGFR, VEGFR-2 | [2] |

| 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives | - | IC50: 11 nM (FLT3), 7 nM (CDK4) | FLT3, CDK4 | [3] |

| Pyridin-3-yl pyrimidines | K562 | Potent inhibitory activity | Bcr-Abl | [4] |

| Pyrido[1,2-a]pyrimidin-4-one derivatives | - | IC50: 0.104 μM (full-length SHP2) | SHP2 | [5] |

| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | HCT116 | IC50 < 100 nM | AURKA | [12] |

Table 2: Other Biological Activities of Pyridinylpyrimidine Derivatives

| Compound/Derivative Class | Activity | IC50/Activity | Target/Model | Reference |

| 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy acetates | Herbicidal | 100% inhibition of Digitaria sanguinalis L. root growth at 100 mg/L | - | [7] |

| Pyridine-pyrimidine amides | Microtubule Polymerization Inhibition | - | Microtubules | [8] |

| N-(pyrimidin-4-yl) phenylalanine derivatives | VLA-4 Antagonism | - | VLA-4 Integrin | [9] |

| 2-(Pyridin-2-yl) pyrimidine derivatives | Anti-fibrotic | IC50: 45.69 μM and 45.81 μM | HSC-T6 cells | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the literature concerning pyridinylpyrimidine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., MiaPaCa-2, HepG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

These assays are used to determine the inhibitory activity of compounds against specific protein kinases.

-

Reagents: Recombinant human kinase, substrate peptide, ATP, and a detection reagent are required.

-

Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compound at various concentrations is pre-incubated with the kinase enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

The following diagram illustrates a general workflow for the biological evaluation of novel pyridinylpyrimidine derivatives.

Caption: General workflow for biological evaluation of pyridinylpyrimidine derivatives.

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the extensive research on its derivatives strongly suggests a high potential for significant biological activity, particularly in the realm of oncology. The demonstrated ability of related compounds to inhibit key cancer-related targets such as EGFR, VEGFR-2, SHP2, FLT3, and CDK4, underscores the value of this chemical space for further exploration. Additionally, the observed antimicrobial, anti-fibrotic, and neuroprotective activities of certain derivatives suggest a broader therapeutic potential that warrants further investigation. This technical guide provides a solid foundation for researchers to build upon in their efforts to design and synthesize novel pyridinylpyrimidine-based compounds with improved potency, selectivity, and drug-like properties.

References

- 1. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates [mdpi.com]

- 8. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

In Vitro Profile of 4-(Pyridin-4-yl)pyrimidin-2-ol: An Analysis of Available Data

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific in vitro studies for the compound 4-(Pyridin-4-yl)pyrimidin-2-ol (CAS 208936-44-1). Despite its clear chemical identity, dedicated research detailing its biological activity, mechanism of action, or specific experimental protocols could not be located. Therefore, a detailed technical guide on this specific molecule cannot be constructed at this time.

However, the broader class of molecules containing pyridine and pyrimidine scaffolds is the subject of extensive research in drug discovery, particularly in the development of kinase inhibitors for oncology. This report summarizes the findings on structurally related compounds to provide a contextual understanding of the potential biological activities of the this compound scaffold.

General Context: Pyridine-Pyrimidine Derivatives in Kinase Inhibition

The fusion of pyridine and pyrimidine rings forms a common core structure in a multitude of biologically active compounds. These scaffolds are particularly prevalent in the design of ATP-competitive kinase inhibitors. The nitrogen atoms in the rings can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. Variations in the substitution patterns on these rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Numerous studies have explored the structure-activity relationships (SAR) of such derivatives, demonstrating that modifications to the pyridine and pyrimidine rings can significantly impact their inhibitory profiles against various kinases.

In Vitro Studies of Structurally Related Compounds

While no data exists for this compound, research on analogous compounds provides insights into the potential therapeutic applications of this chemical class. The following sections detail findings for related molecules, focusing on their in vitro activity.

Pyrido[2,3-d]pyrimidine Derivatives as Tyrosine Kinase Inhibitors

One area of significant research has been the development of pyrido[2,3-d]pyrimidine derivatives as inhibitors of receptor tyrosine kinases such as the fibroblast growth factor receptor (FGFr), platelet-derived growth factor receptor (PDGFr), and epidermal growth factor receptor (EGFr).

A study on a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors identified a lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, which demonstrated broad-spectrum kinase inhibition.[1] Subsequent SAR studies led to the development of analogs with improved potency and selectivity. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced potency and bioavailability.[1] Another modification, replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety, resulted in a highly selective FGFr inhibitor.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives[1]

| Compound | PDGFr IC50 (µM) | FGFr IC50 (µM) | EGFr IC50 (µM) | c-src IC50 (µM) |

| 4b | 1.11 | 0.13 | 0.45 | 0.22 |

| 4e | >50 | 0.060 | >50 | >50 |

Dual-Target Kinase Inhibitors with a Pyrimidine Scaffold

The development of dual-target inhibitors is a growing strategy in cancer therapy. The pyrimidine scaffold has been a key component in the design of such agents. A recent review highlights the progress in pyrimidine-based dual kinase inhibitors from 2018 to 2023, emphasizing their potential for improved efficacy and reduced drug resistance.[2]

For example, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[3] The optimized compound from this series exhibited potent inhibition of both kinases in the low nanomolar range.[3]

Table 2: In Vitro Kinase Inhibitory Activity of a Dual FLT3/CDK4 Inhibitor[3]

| Compound | FLT3 IC50 (nM) | CDK4 IC50 (nM) |

| 23k | 11 | 7 |

Experimental Protocols for Related Compounds

While specific protocols for this compound are unavailable, the methodologies used for related compounds generally follow standard biochemical and cell-based assay formats.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Workflow for a Typical In Vitro Kinase Assay:

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Preparation: The kinase, substrate, and test compound are prepared in an appropriate assay buffer.

-

Reaction Initiation: The reaction is typically initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for phosphorylation.

-

Reaction Termination: The reaction is stopped, often by the addition of a stop solution.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity detection (if using ³²P-ATP or ³³P-ATP), fluorescence polarization, or antibody-based methods like ELISA.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

Signaling Pathways Targeted by Related Compounds

The pyridine-pyrimidine scaffold is frequently employed to target kinases involved in critical cancer-related signaling pathways, such as the RAS-ERK and PI3K-AKT pathways.

Simplified Representation of a Kinase-Driven Signaling Pathway:

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

This diagram illustrates how a pyridinyl-pyrimidine-based inhibitor can block the activity of a receptor tyrosine kinase at the cell surface, thereby preventing the downstream signaling cascade that leads to cellular responses like proliferation and survival.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Mechanisms of Action of 4-(Pyridin-4-yl)pyrimidin-2-ol: An In-depth Technical Guide

The pyridinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Based on the available literature for analogous compounds, the potential mechanisms of action for 4-(Pyridin-4-yl)pyrimidin-2-ol can be broadly categorized into several key areas, including enzyme inhibition, receptor antagonism, and modulation of protein synthesis.

Inhibition of Protein Kinases

A significant number of pyridinyl-pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Several studies have highlighted the potential of pyrimidine derivatives, including those with pyridine moieties, to act as dual inhibitors of EGFR and VEGFR-2.[1][2][3][4][5] These receptors are key players in cancer progression, regulating cell proliferation, angiogenesis, and metastasis.[1][2]

Signaling Pathway:

The inhibition of EGFR and VEGFR-2 by pyridinyl-pyrimidine derivatives would disrupt downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, ultimately leading to reduced cancer cell growth and proliferation.

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways.

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibition

Derivatives containing pyridine and imidazole or pyrazole rings have been identified as inhibitors of ALK5.[6][7][8][9][10] ALK5 is a serine/threonine kinase receptor that plays a critical role in fibrosis and cancer progression.[7][8] Inhibition of ALK5 can block the phosphorylation of Smad proteins, thereby interfering with TGF-β signaling.[7]

Signaling Pathway:

Caption: Potential inhibition of the TGF-β/ALK5 signaling pathway.

Antagonism of Integrin Receptors

Very Late Antigen-4 (VLA-4) Integrin Antagonism

N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives have been reported as antagonists of VLA-4 integrin.[11][12][13][14] VLA-4 is an alpha4beta1 integrin that mediates cell-cell and cell-matrix adhesion, playing a crucial role in inflammatory responses and hematopoiesis.[14][15] Antagonism of VLA-4 can disrupt these interactions.

Logical Relationship:

Caption: Potential antagonism of VLA-4 integrin-mediated cell adhesion.

Inhibition of Bacterial Protein Synthesis

A series of 4H-pyridopyrimidine derivatives have been identified as selective inhibitors of bacterial protein synthesis.[16][17][18][19][20] These compounds were found to target the bacterial ribosome, thereby inhibiting the translation process.[17]

Experimental Workflow:

Caption: Experimental workflow to evaluate bacterial protein synthesis inhibition.

Quantitative Data from Structurally Related Compounds

The following table summarizes the reported in vitro activities of various pyridinyl-pyrimidine derivatives.

| Compound Class | Target | Assay | IC50/MIC | Reference |

| 4H-Pyridopyrimidines | Bacterial Protein Synthesis | Aminoacylation/Translation | 3-14 µM | [17] |

| 4H-Pyridopyrimidines | Various Bacteria | MIC | 0.12-4 µg/mL | [16] |

| Thienopyrimidine Derivatives | EGFR | Kinase Assay | 0.042 µM | [1] |

| Thienopyrimidine Derivatives | VEGFR-2 | Kinase Assay | 0.51 µM | [1] |

| Pyrido[4,3-d]pyrimidines | EGFR | Kinase Assay | 14.8 nM | [4] |

| Pyrido[4,3-d]pyrimidines | HER2 | Kinase Assay | 682 nM | [4] |

| 2-(Pyridin-2-yl) Pyrimidine Derivatives | Anti-fibrotic Activity | HSC-T6 Cells | 45.69 µM | [21] |

Detailed Experimental Protocols

General Protocol for Kinase Inhibition Assays (EGFR/VEGFR-2/ALK5)

While specific protocols vary, a general methodology for assessing kinase inhibition involves an in vitro kinase assay.

-

Reagents and Materials: Recombinant human kinase (e.g., EGFR, VEGFR-2, ALK5), substrate peptide, ATP (often radiolabeled, e.g., [γ-³³P]ATP), kinase buffer, and test compound (this compound).

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The kinase, substrate, and test compound are incubated together in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using an antibody-based detection method (e.g., ELISA).

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for VLA-4 Antagonism Assay (Cell Adhesion Assay)

-

Cell Culture: A cell line expressing VLA-4 (e.g., Jurkat cells) is cultured under standard conditions.

-

Plate Coating: 96-well plates are coated with the VLA-4 ligand, VCAM-1, and blocked to prevent non-specific binding.

-

Assay Procedure:

-

The cells are labeled with a fluorescent dye (e.g., Calcein-AM).

-

The labeled cells are pre-incubated with various concentrations of the test compound.

-

The cell suspension is added to the VCAM-1 coated wells.

-

The plate is incubated to allow for cell adhesion.

-

Non-adherent cells are removed by washing.

-

-

Quantification: The fluorescence of the adherent cells is measured using a plate reader.

-

Data Analysis: The percentage of inhibition of cell adhesion is calculated, and the IC50 value is determined.

General Protocol for Bacterial Protein Synthesis Inhibition Assay

-

In Vitro Translation System: A cell-free transcription-translation system from a target bacterium (e.g., E. coli) is used.[17]

-

Reagents: The system contains ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [³H]phenylalanine), and a template mRNA (e.g., poly(U)).[17]

-

Assay Procedure:

-

The test compound is added to the translation system at various concentrations.

-

The reaction is initiated and incubated to allow for protein synthesis.

-

The synthesized polypeptide is precipitated and collected.

-

-

Quantification: The amount of incorporated radiolabeled amino acid is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by calculating the concentration of the compound that inhibits protein synthesis by 50%.

Conclusion

The pyridinyl-pyrimidine scaffold is a versatile platform for the development of therapeutic agents with diverse mechanisms of action. While the specific molecular target of this compound remains to be elucidated, the extensive research on related compounds suggests several plausible pathways for its biological activity. These include the inhibition of key protein kinases involved in cancer and fibrosis, antagonism of integrin receptors critical for inflammation, and the disruption of bacterial protein synthesis. The experimental protocols and signaling pathways detailed in this guide provide a framework for the systematic investigation of the mechanism of action of this compound and other novel derivatives. Further research is warranted to precisely define its molecular interactions and therapeutic potential.

References

- 1. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arylsulfonamide pyrimidines as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imidazopyridines as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small molecule agonist of very late antigen-4 (VLA-4) integrin induces progenitor cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

- 20. Inhibitors of Bacterial Protein Synthesis | Basicmedical Key [basicmedicalkey.com]

- 21. mdpi.com [mdpi.com]

The Therapeutic Potential of 4-(Pyridin-4-yl)pyrimidin-2-ol Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(pyridin-4-yl)pyrimidin-2-ol core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Derivatives and analogs of this heterocyclic system have shown a wide range of biological activities, most notably as kinase inhibitors for the treatment of cancer and other diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these compounds, with a focus on their structure-activity relationships and the experimental methodologies used to characterize them.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have been investigated for a variety of therapeutic applications, including oncology, inflammation, and infectious diseases. A primary area of focus has been the development of potent and selective kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3]

Compounds based on the related pyridinyl-pyrimidine and pyridinyl-urea scaffolds have demonstrated significant activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2][4] For instance, 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of CDK4 and CDK6, key regulators of the cell cycle.[1] Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and inhibition of tumor cell proliferation.[1]

Furthermore, some pyridinyl-pyrimidine derivatives have been explored as inducers of apoptosis. A series of 4-anilino-2-(2-pyridyl)pyrimidines were discovered to be potent inducers of apoptosis, with some compounds arresting cells in the G2/M phase of the cell cycle and inhibiting tubulin polymerization.[5] The antimicrobial properties of pyridine derivatives have also been reported, with some compounds showing broad-spectrum inhibition of bacterial growth.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative derivatives and analogs related to the this compound core.

Table 1: Kinase Inhibitory Potency and Antiproliferative Activity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives [1]

| Compound ID | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | CDK1 Kᵢ (µM) | CDK2 Kᵢ (µM) | CDK7 Kᵢ (µM) | CDK9 Kᵢ (µM) | MV4-11 GI₅₀ (nM) |

| 1 | 78 | 34 | >5 | >5 | >5 | >5 | 23 |

| 2 | 83 | 5 | >5 | >5 | >5 | >5 | 32 |

| Palbociclib | 3 | 27 | >5 | >5 | >5 | >5 | 50 |

Kᵢ represents the inhibitory constant, and GI₅₀ is the concentration for 50% inhibition of cell proliferation.

Table 2: In Vitro Activity of Hypothetical Pyridine-Based EGFR Inhibitors [4]

| Parameter | Pyridinib-A | Pyridinib-B | Unit | Assay Type |

| IC₅₀ (EGFR WT) | 55 | 8 | nM | In Vitro Kinase Assay |

| IC₅₀ (EGFR T790M) | >1000 | 25 | nM | In Vitro Kinase Assay |

| Cell Viability (A431 - EGFR WT) | 1.2 | 0.15 | µM | Cell-Based Proliferation |

| Cell Viability (H1975 - EGFR T790M) | >20 | 0.5 | µM | Cell-Based Proliferation |

Data is illustrative and for comparative purposes.

Table 3: Antiproliferative Activity of a 4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one Derivative (SK-25) [8]

| Tumor Model | Dose (mg/kg) | Tumor Inhibition (%) |

| Ehrlich Ascites Carcinoma (EAC) | 30 | 94.71 |

| Ehrlich Ascites Tumor (EAT, solid) | 30 | 59.06 |

| Sarcoma 180 (solid) | 30 | 45.68 |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. As many of these compounds function as kinase inhibitors, their primary mechanism of action involves the disruption of phosphorylation cascades that are critical for cell growth, survival, and proliferation.

CDK4/6 Signaling Pathway

The CDK4/6 pathway is a central regulator of the cell cycle. In normal cells, mitogenic signals lead to the activation of the CDK4/6-Cyclin D complex, which then phosphorylates the Rb protein. This phosphorylation event releases the E2F transcription factor, allowing it to activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1] Inhibitors targeting CDK4/6 block this process, leading to cell cycle arrest at the G1 checkpoint.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(Pyridin-4-yl)pyrimidin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(Pyridin-4-yl)pyrimidin-2-ol. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from structurally analogous compounds to predict its spectroscopic characteristics. The experimental protocols provided are based on established methods for the synthesis and analysis of related pyridinyl-pyrimidine derivatives.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₉H₇N₃O

Molecular Weight: 173.17 g/mol

CAS Number: 208936-44-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.7 | Doublet | Protons on the pyridine ring adjacent to the nitrogen |

| ~7.8 | Doublet | Protons on the pyridine ring |

| ~7.5 | Doublet | Proton on the pyrimidine ring |

| ~6.8 | Doublet | Proton on the pyrimidine ring |

| >10.0 | Broad Singlet | -OH or -NH proton (tautomer dependent) |

Note: The exact chemical shifts and multiplicities are dependent on the solvent used and the predominant tautomeric form in solution (pyrimidin-2-ol vs. pyrimidin-2(1H)-one).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (from pyrimidinone tautomer) |

| ~160 | C2 of pyrimidine ring |

| ~150 | C4/C6 of pyrimidine ring and C2/C6 of pyridine ring |

| ~145 | C4 of pyridine ring |

| ~122 | C3/C5 of pyridine ring |

| ~110 | C5 of pyrimidine ring |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (from pyrimidinol tautomer) or N-H stretch (from pyrimidinone tautomer) |

| 3100-3000 | Aromatic C-H stretch |

| ~1670 | C=O stretch (from pyrimidinone tautomer) |

| 1600-1450 | C=C and C=N stretching vibrations of the aromatic rings |

| ~1250 | C-O stretch (from pyrimidinol tautomer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| 173 | [M]⁺ (Molecular ion) |

| 145 | [M - CO]⁺ or [M - N₂H]⁺ |

| 118 | Fragmentation of the pyrimidine ring |

| 78 | Pyridine fragment |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on common practices for similar heterocyclic compounds.

Synthesis Protocol

A plausible synthetic route to this compound involves the condensation of a β-ketoester with urea or a related amidine, a method widely used for pyrimidine synthesis.

Reaction Scheme:

A potential synthesis could involve the reaction of 4-acetylpyridine with a suitable three-carbon synthon and urea. A more direct and common approach is the condensation of a chalcone intermediate with urea or guanidine. For instance, the reaction of 1-(pyridin-4-yl)ethan-1-one with an appropriate aldehyde to form a chalcone, followed by cyclization with urea.

General Procedure:

-

Chalcone Formation: To a stirred solution of 4-acetylpyridine (1.0 eq) and a suitable benzaldehyde derivative in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and dried to yield the chalcone.

-

Pyrimidine Ring Formation: The chalcone (1.0 eq) and urea (1.5 eq) are dissolved in a suitable solvent such as ethanol containing a base (e.g., sodium ethoxide). The mixture is refluxed for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The precipitated solid is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Spectroscopic Characterization Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in structure elucidation.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer to obtain the high-resolution mass spectrum (HRMS) for accurate mass determination.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Crystallography of 4-(Pyridin-4-yl)pyrimidin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic characteristics of 4-(Pyridin-4-yl)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct crystallographic data for this specific molecule, this guide presents data from closely related structures to offer valuable insights into its potential solid-state properties. The methodologies for synthesis and crystallization are based on established protocols for similar compounds.

Introduction

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical industry. The arrangement of atoms in the crystalline state, including molecular conformation and intermolecular interactions, is crucial for understanding its physicochemical properties such as solubility, stability, and bioavailability. X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes for pyrimidine derivatives. A plausible method involves the condensation of a suitable pyridine-containing precursor with a pyrimidine-forming reagent.

General Synthetic Protocol

A common method for the synthesis of similar pyrimidine derivatives involves the reaction of an amidine with a β-dicarbonyl compound. For this compound, a potential route could involve the reaction of 4-acetylpyridine with urea or a related derivative.

A general procedure for the synthesis of related pyrimidine compounds is as follows: To a solution of an appropriate N-Boc-diaminoalkane in methanol, triethylamine and 2-chloropyrimidine are added, and the mixture is refluxed. The Boc-protecting group is then removed using trifluoroacetic acid. The resulting diamine can then be further reacted to form the desired pyrimidine derivative.[1]

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically. Common solvents for crystallization of related heterocyclic compounds include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).

A representative procedure for obtaining single crystals is as follows: The purified compound is dissolved in a suitable solvent or a mixture of solvents to form a nearly saturated solution. The solution is then filtered to remove any insoluble impurities. The clear solution is allowed to stand undisturbed at room temperature for slow evaporation. Alternatively, the solution can be stored at a lower temperature to induce crystallization.

Crystallographic Data

While specific crystallographic data for this compound is not publicly available, data from structurally analogous compounds can provide valuable insights. The following tables summarize the crystallographic data for two closely related compounds: 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid and Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate.

Table 1: Crystal Data and Structure Refinement for 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic Acid [2]

| Parameter | Value |

| Empirical Formula | C₁₁H₉N₃O₂S |

| Formula Weight | 247.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5722 (2) |

| b (Å) | 22.4650 (8) |

| c (Å) | 7.4314 (2) |

| β (°) | 93.237 (2) |

| Volume (ų) | 1095.45 (6) |

| Z | 4 |

| Temperature (K) | 291 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R[F² > 2σ(F²)] | 0.035 |

| wR(F²) | 0.096 |

Table 2: Crystal Data and Structure Refinement for Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate [3]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃N₃O₂S |

| Formula Weight | 275.33 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.6579 (8) |

| b (Å) | 9.7394 (9) |

| c (Å) | 9.9188 (8) |

| α (°) | 62.661 (6) |

| β (°) | 71.416 (5) |

| γ (°) | 65.024 (6) |

| Volume (ų) | 665.35 (10) |

| Z | 2 |

| Temperature (K) | 291 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R[F² > 2σ(F²)] | 0.038 |

| wR(F²) | 0.115 |

Experimental Workflow and Data Analysis

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, data collection, structure solution, and refinement.

Figure 1. Experimental workflow for the crystallographic analysis of this compound.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected as a series of frames at different crystal orientations. The raw data are then processed, which includes integration of reflection intensities, correction for experimental factors (e.g., Lorentz and polarization effects), and scaling.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. The programs used for solving and refining the structures of related compounds include the SHELXTL software package.[2][3]

Potential Signaling Pathway Involvement

Derivatives of pyridine and pyrimidine are known to interact with various biological targets, including kinases. For instance, certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[4] Inhibition of the CDK4/6-Cyclin D-Rb-E2F pathway can lead to cell cycle arrest and is a validated strategy in cancer therapy.

Figure 2. Hypothetical inhibition of the CDK4/6 signaling pathway by this compound.

Conclusion

This technical guide has provided a detailed overview of the crystallographic aspects of this compound, drawing upon data from closely related structures. The provided experimental protocols for synthesis and crystallization, along with the summary of expected crystallographic data, serve as a valuable resource for researchers in the field. The visualization of the experimental workflow and a potential signaling pathway offers a clear and concise representation of the key processes and biological relevance of this class of compounds. Further experimental work is required to determine the precise crystal structure of this compound and to validate its potential as a therapeutic agent.

References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetics of 4-(Pyridin-4-yl)pyrimidin-2-ol: A Methodological Template

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, clinical trial databases, and drug development resources reveals no specific experimental data on the bioavailability and pharmacokinetics of the compound 4-(Pyridin-4-yl)pyrimidin-2-ol. This molecule is not a component of any widely disclosed clinical or preclinical drug development program for which absorption, distribution, metabolism, and excretion (ADME) data have been published.

Therefore, this document serves as an in-depth technical template. It is designed for researchers, scientists, and drug development professionals to illustrate the structure, content, and data visualization required for a complete pharmacokinetic whitepaper. To provide a realistic and data-rich example, this guide uses the well-characterized, orally administered drug Imatinib as a placeholder. Imatinib is a suitable analogue for this purpose as its structure also incorporates pyridine and pyrimidine moieties, and its pharmacokinetic profile is extensively documented.

Technical Whitepaper: Bioavailability and Pharmacokinetics of Imatinib

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). It functions by inhibiting the BCR-ABL tyrosine kinase, preventing the phosphorylation of downstream substrates involved in cell proliferation. The efficacy and safety of an orally administered drug like Imatinib are fundamentally dependent on its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive overview of the bioavailability and pharmacokinetics of Imatinib, detailing its clinical PK parameters, the experimental methodologies used for their determination, and the key metabolic pathways involved.

Pharmacokinetic Profile

Imatinib is characterized by rapid and nearly complete absorption after oral administration, leading to high bioavailability. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, and is eliminated predominantly in the feces.